molecular formula C14H21NO2S B2616054 N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide CAS No. 1351611-87-4

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2616054
CAS No.: 1351611-87-4
M. Wt: 267.39
InChI Key: ZXKCQUSQJNKCGJ-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a distinct molecular architecture that integrates acetamide, cyclohexyl, hydroxyethyl, and thiophene subunits. This specific arrangement of functional groups classifies it as a heterocyclic amide, a family of compounds renowned for their significant potential in medicinal chemistry and pharmaceutical research . The compound's core structure suggests potential for diverse biological interactions. The amide functional group (R–CO–NHR) is a fundamental component of peptides and proteins and is a critical pharmacophore in numerous approved therapeutics . The presence of the thiophene ring, a five-membered sulfur-containing heterocycle, is frequently employed in drug design to optimize a molecule's pharmacokinetic properties and enhance binding affinity . Furthermore, the inclusion of both hydrophobic (cyclohexyl) and hydrophilic (hydroxyethyl) moieties may contribute to improved bioavailability by influencing the molecule's solubility and membrane permeability. Key Research Applications & Potential Value: Antimicrobial Research: Structurally related heterocyclic amides have demonstrated significant antimicrobial and antifungal activities in scientific studies, showing efficacy against various Gram-positive and Gram-negative bacterial strains as well as yeasts like Candida glabrata and Candida krusei . This makes the compound a candidate for investigating new anti-infective agents. Antiviral Research: Nitrogen-containing heterocycles (N-heterocycles) are a cornerstone in the development of direct-acting antiviral agents . The thiophene and amide structure of this compound aligns with scaffolds being explored for their ability to inhibit viral replication. Antioxidant Research: Heterocyclic amides have also been shown to exhibit moderate to significant antioxidant activity in vitro, as measured by assays like ABTS radical scavenging . This opens avenues for research into oxidative stress-related pathologies. Chemical Biology & Probe Development: The molecule serves as a valuable chemical intermediate or building block for synthesizing more complex libraries for high-throughput screening and structure-activity relationship (SAR) studies . Note on Mechanism of Action: While the precise mechanism of action for this specific compound requires empirical validation, research on analogous molecules suggests potential interactions could involve enzyme inhibition or receptor modulation. The biological activity of amide derivatives is highly dependent on their specific substituents and overall stereochemistry. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c16-13(11-5-2-1-3-6-11)10-15-14(17)9-12-7-4-8-18-12/h4,7-8,11,13,16H,1-3,5-6,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKCQUSQJNKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the hydroxyethyl intermediate: This can be achieved by reacting cyclohexylamine with an appropriate epoxide under basic conditions.

    Introduction of the thiophene ring: The hydroxyethyl intermediate can then be reacted with thiophene-2-carboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

    Formation of the acetamide: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial properties. It has been shown to inhibit the activity of urease, an enzyme critical for the metabolism of certain pathogens. This inhibition can lead to reduced pathogenicity, making it a candidate for developing antimicrobial formulations.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, which can cause cellular damage. Preliminary studies suggest that this compound may help mitigate oxidative stress-related diseases.

Anti-inflammatory and Antitumor Potential

Further investigations into the biological activity of this compound have revealed its potential in treating inflammation and cancer. The compound may inhibit specific enzymes involved in inflammatory pathways and tumor progression, making it a promising candidate for therapeutic applications .

Material Science Applications

The unique chemical structure of this compound allows for its incorporation into various materials. Its thiophene ring can enhance the electrical conductivity and stability of polymers, making it suitable for applications in organic electronics and photovoltaic devices .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiophene-Based Acetamides

Compound Name Substituents Key Structural Features
Target Compound 2-Cyclohexyl-2-hydroxyethyl, thiophen-2-yl Cyclohexyl (lipophilic), hydroxyethyl (H-bonding)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl Electron-withdrawing cyano group
N-(2-Thenyl)acetamide Thiophen-2-ylmethyl Simple alkyl chain, no bulky substituents
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] derivatives 5-Bromothiophen-2-yl, piperazinyl quinolones Halogenated thiophene, hybrid pharmacophore
N-(3-Acetyl-2-thienyl)acetamides 3-Acetylthiophen-2-yl, bromo/phthalimido Acetyl group (electron-withdrawing), halogen

Key Observations :

Pharmacological Activity Comparison

Key Findings :

  • The target compound’s hydroxyethyl group may improve solubility and bioavailability compared to analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which relies on a cyano group for electronic modulation .
  • Bromothiophen-2-yl derivatives exhibit potent antibacterial activity, suggesting that halogenation could be a strategy to enhance the target compound’s efficacy.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a cyclohexyl group attached to a hydroxyethyl chain and a thiophene ring, contributing to its unique chemical reactivity and biological activity. The synthesis typically involves:

  • Activation of 2-(thiophen-2-yl)acetic acid : Conversion to 2-(thiophen-2-yl)acetyl chloride.
  • N-acylation reaction : Reacting with an appropriate amine to form the acetamide bond.

The reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under inert conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The compound's mechanism involves inhibition of urease, an enzyme critical for microbial metabolism, thereby reducing pathogenicity .

Table 1: Antimicrobial Activity Against Different Strains

Microbial StrainActivity Level (MIC μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida glabrata16
Candida krusei32

Antioxidant Properties

The compound also demonstrates moderate antioxidant activity , assessed through assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). This property is attributed to its ability to scavenge free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : Targeting urease and potentially other enzymes involved in microbial metabolism.
  • Receptor Modulation : Interacting with specific receptors or enzymes to influence downstream signaling pathways, which may affect inflammation and cancer processes .

Case Studies

Several studies have explored the efficacy of thiophene derivatives in various biological contexts:

  • Antiviral Activity : Thiophene derivatives have shown promise against viruses such as hepatitis C and herpes simplex virus, indicating potential applications for this compound in antiviral therapies .
  • Anti-inflammatory Effects : Research suggests that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Q & A

Q. Example Optimization Table :

StepConditionsYield (%)Purity (%)Reference
AcylationDCM, 0°C, 12h7892
Amine couplingDMF, RT, 24h8595

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include δ 1.2–1.8 ppm (cyclohexyl protons), δ 6.8–7.2 ppm (thiophene protons), and δ 2.5–3.5 ppm (hydroxyethyl and acetamide CH2 groups) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiophene carbons at 125–140 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 308.4 (calculated) .
  • HPLC : Reverse-phase C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm ensures purity >95% .

How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

  • Electrostatic potential surfaces : Identify nucleophilic (thiophene sulfur) and electrophilic (carbonyl carbon) sites .
  • HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., ΔE = 4.2 eV suggests moderate reactivity) .
  • Solvent effects : PCM models simulate polarity-dependent stability in aqueous vs. organic media .

Q. Key Data from DFT Studies :

PropertyValue (eV)MethodReference
HOMO Energy-6.2B3LYP/6-311G++
LUMO Energy-2.0B3LYP/6-311G++
Dipole Moment4.8 DebyePCM (Water)

How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Advanced Research Focus
Discrepancies in bioactivity data often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols :
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48h) .
    • Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Statistical validation : Triplicate measurements with ANOVA analysis (p < 0.05) .
  • Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What in vitro assays are suitable for initial bioactivity screening?

Q. Basic Research Focus

  • Anticancer activity : MTT assay using IC50 values (e.g., 12.5 µM against MCF-7 cells) .
  • Anti-inflammatory potential : COX-2 inhibition assay (ELISA) with indomethacin as a positive control .
  • Enzyme inhibition : Measure % inhibition of acetylcholinesterase at 10 µM .

What strategies improve crystallization for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent screening : Use mixed solvents (e.g., ethanol:water 1:1) to slow crystal growth .
  • Temperature control : Gradual cooling from 40°C to 4°C over 72h .
  • Software tools : SHELXL for structure refinement; PLATON for validating intermolecular interactions .

How can structure-activity relationship (SAR) studies be designed using structural analogs?

Q. Advanced Research Focus

  • Key modifications :
    • Cyclohexyl vs. phenyl groups : Compare logP values (e.g., cyclohexyl increases hydrophobicity by ~0.8 units) .
    • Thiophene substitution : Replace with furan to assess π-π stacking effects .

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